5-Bromo-2-methoxy-3-pyridinamine hydrochloride
Overview
Description
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 3-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride typically involves the reaction of 5-Bromo-2-chloro-3-nitropyridine with sodium methoxide. The reaction proceeds under reflux conditions in methanol, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The final product is typically isolated by crystallization and purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-pyridinamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
5-Bromo-2-methoxy-3-pyridinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the amino group at the 3-position.
2-Bromo-5-methoxypyridin-3-amine: Similar structure but different substitution pattern.
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an amino group
Uniqueness
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is unique due to the presence of both the methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-bromo-2-methoxypyridin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRWKXCKPIHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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